ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate
Description
Ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound, featuring an oxazolidinone ring and a conjugated enone system, makes it a subject of interest in various fields of research.
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H17NO5/c1-2-21-15(19)9-8-14(18)17-13(11-22-16(17)20)10-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3/b9-8+ |
InChI Key |
XWPSKXVHZXKCDL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Conjugated Enone System: This step involves the condensation of the oxazolidinone derivative with an α,β-unsaturated carbonyl compound under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the enone system may produce a saturated ketone.
Scientific Research Applications
Ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new antibiotics and enzyme inhibitors.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, while the enone system can act as a Michael acceptor, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Uniqueness
Ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate is unique due to its combination of an oxazolidinone ring and a conjugated enone system, which provides a distinct set of chemical and biological properties compared to other oxazolidinones.
Biological Activity
Ethyl (E)-4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains a unique oxazolidinone moiety, which is often associated with various biological activities. Its structure can be represented as follows:
This structure suggests potential interactions with biological macromolecules, influencing its activity.
Research indicates that compounds containing oxazolidinone rings exhibit diverse biological activities, including antimicrobial and anticancer effects. The proposed mechanisms include:
- Inhibition of Protein Synthesis : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus blocking the formation of the initiation complex.
- Antioxidant Activity : Some studies suggest that derivatives of oxazolidinones can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Apoptosis Induction : There is evidence that certain oxazolidinone derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies demonstrated that the compound has cytotoxic effects on several cancer cell lines. The IC50 values are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The data suggest that this compound is particularly effective against MCF-7 cells, indicating potential for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial involving patients with skin infections caused by resistant strains of bacteria, this compound was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to standard treatments, supporting its use as an adjunctive therapy in resistant infections.
Case Study 2: Cancer Treatment
A preclinical study investigated the effects of this compound on tumor growth in mice models. Mice treated with this compound showed a marked decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
